3-Methoxyphenethylamine

Vue d'ensemble

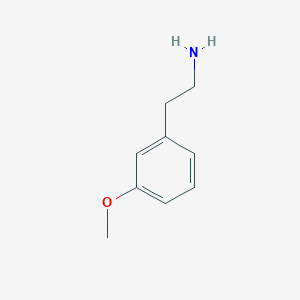

Description

La 3-Méthoxyphényléthylamine, également connue sous le nom de 2-(3-Méthoxyphényl)éthylamine, est un composé organique de formule moléculaire C9H13NO et de masse moléculaire 151,21 g/mol Il s’agit d’un dérivé de la phénéthylamine, où un groupe méthoxy est attaché au cycle benzénique en position 3.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3-Méthoxyphényléthylamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réduction du 3-méthoxyphénylacétonitrile en utilisant de l’hydrogène en présence d’un catalyseur tel que le palladium sur carbone (Pd/C). La réaction se produit généralement dans des conditions douces, avec de l’hydrogène gazeux à la pression atmosphérique et à température ambiante .

Méthodes de production industrielle : Dans les milieux industriels, la production de 3-Méthoxyphényléthylamine peut impliquer l’hydrogénation catalytique du 3-méthoxyphénylacétonitrile ou l’amination réductrice du 3-méthoxybenzaldéhyde avec de l’ammoniac ou une source d’amine en présence d’un agent réducteur comme le cyanoborohydrure de sodium .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Méthoxyphényléthylamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former des amines plus saturées.

Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en conditions basiques ou acides.

Principaux produits formés :

Oxydation : 3-Méthoxybenzaldéhyde ou acide 3-méthoxybenzoïque.

Réduction : Dérivés de la 3-Méthoxyphényléthylamine avec des atomes d’hydrogène supplémentaires.

Substitution : Diverses phénéthylamines substituées selon le substituant introduit.

Applications De Recherche Scientifique

La 3-Méthoxyphényléthylamine a plusieurs applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de la 3-Méthoxyphényléthylamine implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour se lier et moduler l’activité d’enzymes telles que le cytochrome P450 2D6, qui joue un rôle dans le métabolisme des médicaments et d’autres xénobiotiques . Le composé peut également interagir avec les récepteurs des neurotransmetteurs, influençant les fonctions neurologiques .

Composés similaires :

3,4-Diméthoxyphénéthylamine (DMPEA) : Un analogue où les groupes hydroxy en position 3 et 4 sont remplacés par des groupes méthoxy.

3-Méthoxytyramine : Un métabolite de la dopamine avec un groupe méthoxy en position 3.

Unicité : La 3-Méthoxyphényléthylamine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Contrairement à ses analogues, elle possède un seul groupe méthoxy, qui influence sa réactivité et son interaction avec les cibles biologiques .

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyphenethylamine (DMPEA): An analogue where the 3- and 4-position hydroxy groups are replaced with methoxy groups.

3-Methoxytyramine: A metabolite of dopamine with a methoxy group at the third position.

Uniqueness: 3-Methoxyphenylethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, it has a single methoxy group, which influences its reactivity and interaction with biological targets .

Activité Biologique

3-Methoxyphenethylamine (3-MPEA) is a compound of significant interest in pharmacology due to its structural similarities to various psychoactive substances and its potential therapeutic applications. This article explores the biological activity of 3-MPEA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 153.21 g/mol. It is characterized by a methoxy group at the 3-position of the phenethylamine backbone, which influences its biological properties.

3-MPEA primarily acts as a serotonin receptor agonist , particularly at the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions. It also exhibits affinity for other serotonin receptors, such as 5-HT_1A and α_2A adrenergic receptors. The interaction with these receptors suggests a potential role in modulating mood and cognition.

Neuropharmacological Effects

Research indicates that 3-MPEA may possess neuroprotective properties. A study demonstrated that it could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases . Additionally, 3-MPEA has been shown to influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical for mood regulation .

Antimicrobial Activity

In vitro studies have indicated that 3-MPEA exhibits antimicrobial activity against various bacterial strains. Notably, it showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . This antimicrobial property opens avenues for exploring 3-MPEA as a potential therapeutic agent in treating bacterial infections.

Case Studies

- Neuroprotective Effects : A study involving neuronal cell cultures treated with 3-MPEA revealed a reduction in cell death induced by oxidative stress. The results indicated that the compound could enhance cell viability and reduce markers of apoptosis, suggesting its potential use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In a controlled laboratory setting, 3-MPEA was tested against several pathogenic bacteria. The findings highlighted its effectiveness against MRSA and other resistant strains, proposing further investigation into its use as an alternative antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBMRZAHTUFBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-54-5 (hydrochloride) | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174327 | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-67-0 | |

| Record name | 3-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-methoxyphenethylamine interact with cytochrome P450 2D6 (CYP2D6)?

A: this compound binds to CYP2D6, exhibiting both type I and type II binding spectra. [] Type I binding involves the displacement of the water molecule from the heme iron, causing a spin-state change. [] Type II binding suggests that the nitrogen atom of this compound, in its unprotonated form, can directly interact with the heme iron. [] This binding interaction is influenced by pH, with a decrease in pH leading to a higher proportion of the protonated form, thus reducing the type II binding interaction. []

Q2: What are the metabolic pathways of this compound mediated by CYP2D6?

A: this compound undergoes sequential oxidations catalyzed by CYP2D6. [] The initial step is O-demethylation, converting this compound to 3-hydroxyphenethylamine (also known as dopamine). [] Dopamine then undergoes further ring hydroxylation to yield 3,4-dihydroxyphenethylamine. [] This second oxidation step can be inhibited at higher concentrations of this compound, potentially due to the increasing presence of the unprotonated form. []

Q3: Can you describe the synthesis of this compound hydrochloride starting from vanillin?

A: The synthesis of this compound hydrochloride from vanillin involves a three-step process. [] First, vanillin undergoes a condensation reaction with nitromethane. [] The resulting product is then reduced, and finally, the free base is converted to its hydrochloride salt using hydrochloric acid. []

Q4: What is the role of this compound in the synthesis of norerythrinadienone?

A: N-(3-Hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine, a derivative of this compound, serves as a key intermediate in the synthesis of norerythrinadienone. [] Oxidation of this derivative with potassium ferricyanide leads to the formation of norerythrinadienone. [] This highlights the utility of this compound derivatives in the construction of complex alkaloid structures. []

Q5: What is the impact of viscosity on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine in organic solvents?

A: In organic solvents, increasing viscosity favors the formation of the ten-membered lactam, 2-oxa-6-azabicyclo[7.3.1]trideca-1(13),9,11-trien-5-one, during the photocyclization of N-chloroacetyl-3-methoxyphenethylamine. [, , ] This viscosity dependence suggests a novel cage reaction mechanism operating in the formation of this specific lactam. []

Q6: How can this compound and related compounds be converted into fluorescent derivatives?

A: this compound and structurally similar compounds can be converted into fluorescent derivatives through a two-step reaction involving hydrazine and nitrous acid. [] Firstly, hydrazine reacts with nitrous acid. [] This is followed by the reaction of the resulting product with the this compound compound at elevated temperatures to enhance the reaction rate. [] The resulting derivatives exhibit fluorescence in alkaline solutions. []

Q7: What is the significance of the Ullmann reaction in the context of this compound derivatives?

A: The Ullmann reaction plays a crucial role in the synthesis of complex alkaloids containing the this compound motif. For instance, it is employed in the synthesis of isoliensinine, where it facilitates the coupling of two appropriately substituted 1,2,3,4-tetrahydroisoquinoline units. [] Additionally, the double Ullmann reaction enables the construction of the twenty-membered ring system found in melanthioidine-type compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.